1,2-Dipalmitoyl-sn-glycerol

Catalog No.
S562809
CAS No.
30334-71-5
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-sn-glycerol

CAS Number

30334-71-5

Product Name

1,2-Dipalmitoyl-sn-glycerol

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1

InChI Key

JEJLGIQLPYYGEE-XIFFEERXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Synonyms

Hexadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester; (S)-(-)-1,2-Dipalmitin; (S)-1-(Hydroxymethyl)ethane-1,2-diyl Dipalmitate; 1,2-Di-O-palmitoyl-sn-glycerol; L-1,2-Dipalmitin; NSC 269964; sn-1,2-Dipalmitin;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC

1.2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a type of molecule known as a diacylglycerol (DAG). DAGs are signaling molecules found within cells and play various roles in cellular processes .

Here are some specific scientific research applications of 1,2-DPG:

Protein Kinase C (PKC) Activation:

One of the key functions of 1,2-DPG is its ability to activate an enzyme called protein kinase C (PKC). PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Studies have shown that 1,2-DPG can activate PKC by binding to its specific regulatory domain . This activation can lead to downstream effects on various cellular pathways depending on the specific cell type and context .

1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a type of lipid molecule called a diacylglycerol (DAG) []. It consists of a glycerol backbone (sn-glycerol) with two palmitic acid molecules (16-carbon saturated fatty acids) esterified at the sn-1 and sn-2 positions [, ]. 1,2-DPG is found naturally in some microorganisms and can be produced synthetically for research purposes [, ]. It plays a role in cell signaling and bacterial growth [, ].


Molecular Structure Analysis

1,2-DPG has a linear molecular structure. The central core is a glycerol molecule, a three-carbon alcohol with hydroxyl groups (OH) at each carbon. At the sn-1 and sn-2 positions, the hydroxyl groups are esterified with palmitic acid chains, forming two ester linkages (C-O-C) []. The "sn" designation specifies the stereochemistry of the glycerol backbone, indicating the specific arrangement of the hydroxyl groups []. The presence of two long, hydrophobic palmitoyl chains makes 1,2-DPG amphipathic, meaning it has both a polar (hydrophilic) region (glycerol) and a nonpolar (hydrophobic) region (palmitoyl chains) [].


Chemical Reactions Analysis

Synthesis:

1,2-DPG can be synthesized in a laboratory setting through various methods, including:

  • Acylation of glycerol: Glycerol can be reacted with palmitoyl chloride in the presence of a catalyst to form 1,2-DPG [].

Chemical Equation:

CH₂OHCHOHCH₂OH + 2C₁₅H₃₁COCl → CH₂(OCOC₁₅H₃₁)CHOHCH₂OCOC₁₅H₃₁ + 2HCl

  • Enzymatic synthesis: Enzymes like lipases can be used to catalyze the esterification of glycerol with palmitic acid to produce 1,2-DPG.

Decomposition:

1,2-DPG can be broken down through hydrolysis by enzymes like phosphatidylcholine-sterol acyltransferase (PCAT). This reaction yields glycerol and two free palmitic acid molecules.

Chemical Equation:

CH₂(OCOC₁₅H₃₁)CHOHCH₂OCOC₁₅H₃₁ + H₂O → CH₂OHCHOHCH₂OH + 2C₁₅H₃₁COOH

Other Relevant Reactions:

1,2-DPG can be phosphorylated by enzymes like diacylglycerol kinase to form phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial signaling molecule in cells.


Physical And Chemical Properties Analysis

  • Melting point: 63-65 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol []
  • Appearance: White to off-white powder []

1,2-DPG acts as a second messenger in cellular signaling pathways []. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C enzymes []. 1,2-DPG then activates protein kinase C (PKC), an enzyme involved in various cellular processes like cell proliferation, differentiation, and survival []. Additionally, 1,2-DPG has been shown to promote the growth of some Frankia bacteria, possibly by acting as a signaling molecule or a source of energy [].

Physical Description

Solid

XLogP3

14

Appearance

Assay:≥95%A crystalline solid

Other CAS

40290-32-2
30334-71-5

Wikipedia

1,2-dipalmitoyl-sn-glycerol

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Modify: 2023-08-15

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